6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-3-1-7(5-15-10)12(18)16-6-8(17)9-2-4-11(14)19-9/h1-5,8,17H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDNUQEJWYISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the chlorothiophene moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Pyridinecarboxamides with Chlorothiophene Groups
- Compound 5RH1 (PDB: 5RH1) : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide
- Key differences : Lacks the hydroxyethyl linker and the 6-chloro substitution on pyridine.
- Binding affinity : Demonstrated a binding affinity better than −22 kcal/mol to SARS-CoV-2 main protease, attributed to interactions with HIS163 and ASN142 via its pyridine and chlorothiophene groups .
- Inference : The target compound’s hydroxyethyl group may enhance hydrogen bonding compared to 5RH1’s acetamide linker.
(b) 6-Chloro-N-arylpyridinecarboxamides
- Compound 81 (N-(Biphenyl-4-ylmethyl)-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide) Key differences: Replaces chlorothiophene with a biphenylmethyl group. Physicochemical data: Molecular weight 364.20 (LCMS: m/z (M+H)+ = 364.20); H NMR shows distinct protonation patterns .
(c) Piperazinyl-Substituted Pyridinecarboxamides
- 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide Key differences: Incorporates a piperazinyl group and dual pyridine rings. Functional implications: The piperazinyl group may enhance solubility and metal coordination, while the extended structure increases molecular weight (MW ≈ 550–600 g/mol) .
Physicochemical and Binding Properties
Biological Activity
6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 299.25 g/mol. The presence of the chloro and thiophene groups suggests potential interactions with biological systems that could lead to various pharmacological effects.
Anticonvulsant Properties
Recent studies have indicated that pyridine derivatives, including the compound , exhibit significant anticonvulsant activity. For instance, the activation of certain neurotropic pathways has been linked to reduced seizure activity in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects, as demonstrated in tests involving pentylenetetrazole-induced seizures .
Anxiolytic and Sedative Effects
The anxiolytic properties of this compound have been evaluated through behavioral assays. In comparative studies, this compound exhibited anxiolytic effects comparable to diazepam, with significant reductions in anxiety-like behaviors observed in rodent models . Additionally, sedative properties were noted, suggesting a dual-action profile that may be beneficial in treating anxiety disorders.
Antidepressant Activity
Several studies have highlighted the antidepressant potential of this compound. Its mechanism appears to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. The observed antidepressant effects were statistically significant when compared to control groups in preclinical trials .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Research has shown that modifications to the thiophene and hydroxyl groups can significantly affect the pharmacological profile of these compounds. For instance, alterations in the substitution patterns on the thiophene ring have been linked to enhanced anticonvulsant and anxiolytic activities .
Case Studies
-
Case Study 1: Neuropharmacological Evaluation
- A study evaluated the neuropharmacological effects of this compound in a rodent model. Results indicated a marked reduction in seizure frequency and intensity following administration, supporting its potential as an anticonvulsant agent.
-
Case Study 2: Behavioral Assessment
- Another study assessed the anxiolytic effects using elevated plus maze tests. The compound demonstrated significant increases in time spent in open arms compared to controls, indicating reduced anxiety levels.
-
Case Study 3: Antidepressant Efficacy
- A comprehensive evaluation involving forced swim tests revealed that this compound significantly reduced immobility time, suggesting antidepressant-like effects comparable to established treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the pyridine-3-carboxamide core with functionalized thiophene derivatives. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF, 0–5°C, 12–24 hours) to link the pyridine and thiophene moieties .
- Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group during reactive steps, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 1.2–2.0 eq. of EDCI), and temperature gradients to enhance yield (target >75%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify diagnostic peaks such as the pyridine ring protons (δ 7.5–8.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). The hydroxyl group (δ 1.5–2.5 ppm, broad) and amide NH (δ 8.0–8.5 ppm) confirm functional groups .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 357.05) and isotopic patterns for Cl atoms .
- IR Spectroscopy : Detect amide C=O stretching (1650–1680 cm⁻¹) and hydroxyl O-H vibrations (3200–3400 cm⁻¹) .
Q. What experimental approaches are used to determine solubility and stability in various solvents?
- Methodology :
- Solubility screening : Use a gradient of solvents (polar aprotic: DMSO, DMF; polar protic: MeOH, H2O; nonpolar: hexane) with sonication (30 min, 25°C). Quantify via UV-Vis at λmax ~260 nm .
- Stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are required?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding with the amide group and π-π stacking between aromatic rings .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with SPR (Surface Plasmon Resonance) to measure kinetic parameters (KD, kon/koff) .
- Contradiction resolution : If docking predicts high affinity but SPR shows weak binding, re-evaluate protonation states or solvation effects in the model .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., rotameric equilibria in the amide bond).
- Solution : Perform variable-temperature NMR (VT-NMR) from 25°C to –40°C to slow conformational changes and sharpen split peaks .
- Alternative : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling pathways .
Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory effects on specific enzymes (e.g., kinases)?
- Methodology :
- Kinase inhibition assay : Use a FRET-based Z′-LYTE™ kit. Pre-incubate the compound (1–100 µM) with the kinase (e.g., EGFR) and ATP/substrate. Measure fluorescence (λex 355 nm, λem 460/520 nm) to quantify phosphorylation inhibition .
- Dose-response analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50. Cross-validate with Western blotting for phospho-EGFR levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
